molecular formula C25H24N6O3 B2998702 2-(4,6-dimethyl-1,5-dioxo-8-phenyl-5,6-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(4H)-yl)-N-(3,5-dimethylphenyl)acetamide CAS No. 1189993-96-1

2-(4,6-dimethyl-1,5-dioxo-8-phenyl-5,6-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(4H)-yl)-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2998702
CAS No.: 1189993-96-1
M. Wt: 456.506
InChI Key: MHJYOGPLQLJLKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,6-dimethyl-1,5-dioxo-8-phenyl-5,6-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(4H)-yl)-N-(3,5-dimethylphenyl)acetamide is a potent and selective small molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family. PIM kinases are serine/threonine kinases that play crucial roles in cell survival, proliferation, and differentiation , and their overexpression is frequently associated with various cancers, including hematological malignancies and solid tumors. This compound exerts its effects by competitively binding to the ATP-binding pocket of PIM kinases, thereby inhibiting their catalytic activity and blocking the phosphorylation of downstream substrates involved in apoptosis suppression and cell cycle progression . Its high selectivity for PIM kinases over other closely related kinases makes it an invaluable pharmacological tool for dissecting the specific biological functions of PIM signaling pathways in vitro and in vivo. Researchers utilize this inhibitor to explore mechanisms of oncogenesis, investigate drug resistance, and evaluate potential therapeutic strategies for cancers where PIM kinases are dysregulated. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-(5,8-dimethyl-7,12-dioxo-3-phenyl-1,5,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl)-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O3/c1-15-10-16(2)12-18(11-15)26-20(32)14-30-25(34)31-21-19(17-8-6-5-7-9-17)13-28(3)22(21)23(33)29(4)24(31)27-30/h5-13H,14H2,1-4H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJYOGPLQLJLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C4=C(C(=O)N(C3=N2)C)N(C=C4C5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethyl-1,5-dioxo-8-phenyl-5,6-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(4H)-yl)-N-(3,5-dimethylphenyl)acetamide involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core, followed by the introduction of the acetamide group and the phenyl substituents. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-dimethyl-1,5-dioxo-8-phenyl-5,6-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(4H)-yl)-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups or substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound may be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.

Industry

In industry, the compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 2-(4,6-dimethyl-1,5-dioxo-8-phenyl-5,6-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(4H)-yl)-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocyclic Systems

Target Compound : Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core.
Key Analogs :

  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (): Differs in the fusion pattern (pyrazolo vs. pyrrolo) and substituents (aryl groups at position 2 vs. phenyl at position 8). The pyrazolo-triazolo-pyrimidine analogs are synthesized via hydrazine-mediated cyclization with aromatic aldehydes, yielding acetonitrile derivatives .
  • Dihydropyrazolo[1,5-a]pyrimidines (): Feature a partially saturated core, often substituted with trifluoromethyl or hydroxyl groups. These are synthesized via multicomponent reactions, emphasizing regioselectivity .
Feature Target Compound Pyrazolo-Triazolo-Pyrimidine Dihydropyrazolo-Pyrimidine
Core Structure Pyrrolo-triazolo-pyrimidine Pyrazolo-triazolo-pyrimidine Dihydropyrazolo-pyrimidine
Key Substituents 4,6-dimethyl; 8-phenyl Aryl groups at position 2 Trifluoromethyl at position 5
Synthesis Route Not specified in evidence Hydrazine + aromatic aldehydes Multicomponent reaction

Acetamide Substituents

The target compound’s 3,5-dimethylphenyl acetamide group distinguishes it from analogs in , such as 2-(2,5-dimethylphenoxy)-N-[4-[[(1-methylethyl)amino]sulfonyl]phenyl]acetamide (817187-09-0), which incorporates sulfonamide and isopropylamino groups. Such variations influence solubility and bioavailability: the dimethylphenyl group enhances lipophilicity, while sulfonamide-containing analogs may improve water solubility .

Analytical and Elemental Analysis Insights

  • C19H15F3N6O2 : Calcd. C (54.81%), H (3.36%), N (20.18%); Found: C (54.61%), H (3.58%), N (19.96%) .
    This highlights the importance of elemental analysis in confirming structural integrity for complex heterocycles, a standard practice applicable to the target compound.

Functional Group Impact on Bioactivity (Hypothetical)

  • Pyrrolo-Triazolo-Pyrimidine Core : Likely enhances π-π stacking interactions in biological targets, similar to kinase inhibitors.
  • 3,5-Dimethylphenyl Acetamide : The methyl groups may reduce metabolic degradation compared to electron-withdrawing substituents (e.g., nitro or trifluoromethyl) seen in analogs .
  • Contrast with 5-substituted imidazolones (): These prioritize hydrogen bonding via oxadiazole or nitroimidazole moieties, suggesting divergent therapeutic pathways .

Biological Activity

The compound 2-(4,6-dimethyl-1,5-dioxo-8-phenyl-5,6-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(4H)-yl)-N-(3,5-dimethylphenyl)acetamide represents a novel class of biologically active molecules with potential therapeutic applications. Its complex structure integrates multiple functional groups that may interact with various biological targets. This article delves into the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a unique arrangement of pyrrole and triazole rings fused with a pyrimidine core. The presence of dimethyl and phenyl substituents enhances its lipophilicity and may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC25H24N6O3
Molecular Weight460.50 g/mol
IUPAC Name2-(4,6-dimethyl-1,5-dioxo-8-phenyl...
CAS Number1189993-96-1

The biological activity of this compound is hypothesized to stem from its ability to modulate key signaling pathways by interacting with specific receptors or enzymes. The detailed mechanism remains under investigation; however, preliminary studies suggest potential inhibitory effects on fibroblast growth factor receptors (FGFRs), which play a crucial role in cancer proliferation and survival .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • In vitro studies demonstrated that the compound can inhibit the proliferation of breast cancer cells (4T1) and induce apoptosis through the modulation of FGFR signaling pathways .
  • Case Study : A study reported that related pyrrolo[2,3-b]pyridine derivatives exhibited IC50 values against FGFRs ranging from 7 to 712 nM, suggesting that similar mechanisms might be at play for our target compound .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Analogous compounds in the literature have shown activity against various bacterial strains and fungi. Further investigations are warranted to evaluate this aspect.

Anti-inflammatory Effects

Compounds with similar structural motifs have been documented to exhibit anti-inflammatory properties. This could be attributed to their ability to inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

Case Studies

  • FGFR Inhibition : A study on related compounds indicated significant inhibition of FGFRs leading to reduced cell migration and invasion in cancer models .
  • Cell Viability Assays : The compound was tested against several cancer cell lines where it showed dose-dependent cytotoxicity.

Future Directions

Further research is essential to elucidate the complete biological profile of this compound. Areas for exploration include:

  • In vivo studies to assess pharmacokinetics and therapeutic efficacy.
  • Structure-activity relationship (SAR) studies to optimize its biological activity.
  • Mechanistic studies to define its interactions at the molecular level.

Q & A

Q. What are the key synthetic routes for preparing this compound?

The compound can be synthesized via multi-step heterocyclic reactions, typically involving cyclization and functionalization steps. For example, substituted pyrrolo-triazolopyrimidine precursors may undergo nucleophilic substitution with acetamide derivatives under basic conditions. Reaction optimization often employs controlled temperature (e.g., 60–80°C) and inert atmospheres to minimize side reactions. Characterization of intermediates via HPLC and NMR ensures purity before proceeding to subsequent steps .

Q. How is spectroscopic characterization performed to confirm the compound’s structure?

Comprehensive characterization includes:

  • 1H/13C NMR : Assigning proton and carbon environments to verify substituent positions. For instance, methyl groups at positions 4 and 6 of the pyrrolo-triazolopyrimidine core show distinct singlet peaks in 1H NMR .
  • HRMS : Validating molecular weight and fragmentation patterns.
  • FTIR : Identifying carbonyl (C=O) and amide (N–H) stretches. Cross-referencing experimental data with computational predictions (e.g., DFT-calculated NMR shifts) enhances accuracy .

Q. What purification techniques are effective for isolating this compound?

Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard. For polar byproducts, preparative HPLC with C18 columns and acetonitrile/water mobile phases achieves high purity (>98%). Recrystallization using dimethylformamide (DMF)/ethanol mixtures may further refine crystalline forms .

Q. What analytical methods are used to assess purity and stability?

  • HPLC-PDA : Quantifies impurities at UV-active wavelengths (e.g., 254 nm).
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability under nitrogen.
  • X-ray Diffraction (XRD) : Confirms crystalline structure and polymorphism .

Advanced Research Questions

Q. How can reaction conditions be optimized using Design of Experiments (DoE)?

Statistical DoE (e.g., Box-Behnken or central composite designs) identifies critical parameters (e.g., temperature, solvent ratio, catalyst loading). For example, a 3-factor DoE revealed that increasing reaction temperature from 70°C to 85°C improved yield by 22% while minimizing byproduct formation. Response surface methodology (RSM) models then predict optimal conditions .

Q. How can contradictions in reaction yields across studies be systematically analyzed?

Discrepancies often arise from unaccounted variables (e.g., trace moisture, reagent purity). A tiered approach includes:

  • Replicating reported conditions with controlled variables.
  • Sensitivity analysis using Monte Carlo simulations to quantify uncertainty.
  • Cross-validation with quantum mechanical calculations (e.g., transition state barriers) to explain yield variations .

Q. What computational methods predict the compound’s reactivity in novel reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For instance, the acetamide moiety’s electron-withdrawing effect lowers the LUMO energy, favoring nucleophilic attacks at the triazolopyrimidine core. Machine learning models trained on analogous compounds further predict regioselectivity .

Q. How can structure-activity relationships (SAR) be established for this compound?

  • In silico docking : Screens binding affinities to target proteins (e.g., kinase inhibitors).
  • Pharmacophore modeling : Identifies critical substituents (e.g., 3,5-dimethylphenyl group’s hydrophobic interactions).
  • Comparative synthesis : Modifying substituents (e.g., replacing methyl with trifluoromethyl) and testing activity in bioassays .

Q. How are synthetic pathways validated using integrated computational-experimental workflows?

ICReDD’s approach combines:

  • Reaction path searches : Artificial Force Induced Reaction (AFIR) algorithms map plausible mechanisms.
  • Microkinetic modeling : Predicts rate-determining steps under varying conditions. Experimental validation via in-situ FTIR monitors intermediate formation, ensuring computational predictions align with empirical data .

Q. What experimental designs ensure scalability from milligram to gram-scale synthesis?

Scale-up challenges include heat transfer and mixing efficiency. Strategies involve:

  • Flow chemistry : Continuous reactors improve temperature control and reduce batch variability.
  • Process Analytical Technology (PAT) : Real-time monitoring via Raman spectroscopy adjusts parameters dynamically.
  • Risk assessment matrices : Prioritize critical quality attributes (CQAs) like particle size distribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.